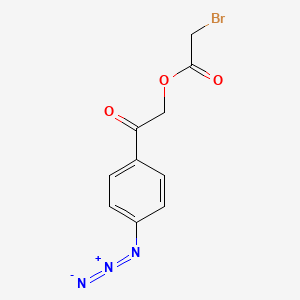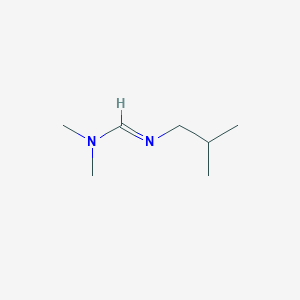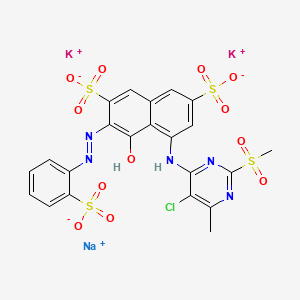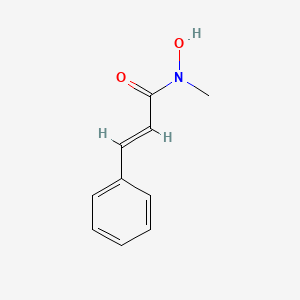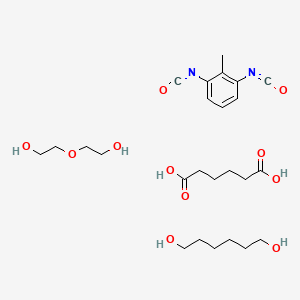![molecular formula C36H59NNiO2S B14468406 [2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) CAS No. 66467-44-5](/img/structure/B14468406.png)
[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) is a nickel-based coordination compound with the molecular formula C32H51NNiO2S. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) typically involves the reaction of 2,2’-thiobis(4-t-octylphenol) with nickel(II) salts in the presence of 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems .
化学反应分析
Types of Reactions
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions can occur, where the 2-ethylhexylamine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) or nickel(I) species .
科学研究应用
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed as a stabilizer in polymers and as an additive in lubricants to enhance their performance
作用机制
The mechanism of action of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) involves its interaction with molecular targets through coordination chemistry. The nickel center can form complexes with various substrates, facilitating catalytic reactions. The compound’s unique structure allows it to interact with specific pathways, making it effective in its applications .
相似化合物的比较
Similar Compounds
[2,2’-Thiobis (4-tert-octylphenolato)]-n-butylamine nickel (II): Similar in structure but with a different amine ligand.
Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.
Nickel(II) chloride: A simpler nickel compound with different applications
Uniqueness
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) stands out due to its specific ligand environment, which imparts unique chemical properties and reactivity. Its ability to stabilize polymers and enhance lubricant performance makes it particularly valuable in industrial applications .
属性
CAS 编号 |
66467-44-5 |
|---|---|
分子式 |
C36H59NNiO2S |
分子量 |
628.6 g/mol |
IUPAC 名称 |
2-ethylhexan-1-amine;nickel(2+);2-[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C28H42O2S.C8H19N.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3-5-6-8(4-2)7-9;/h11-16,29-30H,17-18H2,1-10H3;8H,3-7,9H2,1-2H3;/q;;+2/p-2 |
InChI 键 |
HPHBKRQUHGHVEO-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(CC)CN.CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)



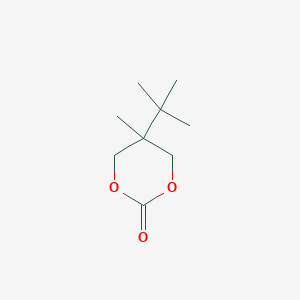
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
